molecular formula C9H12FNO B1273592 2-((4-Fluorobenzyl)amino)ethanol CAS No. 22116-33-2

2-((4-Fluorobenzyl)amino)ethanol

Cat. No. B1273592
CAS RN: 22116-33-2
M. Wt: 169.2 g/mol
InChI Key: KWEPMOQQKUYWIN-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)amino)ethanol is a compound that has been studied for its potential applications in medicinal chemistry. The structure of the compound includes a fluorobenzyl group attached to an aminoethanol moiety. This structure is of interest due to the presence of the fluorine atom, which can significantly affect the biological activity of the molecule .

Synthesis Analysis

The synthesis of 2-((4-Fluorobenzyl)amino)ethanol involves the condensation of 4-fluorobenzaldehyde and ethanolamine. This reaction typically forms a Schiff base, which is a type of imine compound where the nitrogen atom is double-bonded to a carbon atom . The synthesis process is crucial as it determines the yield and purity of the final product, which in turn affects its potential use in pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of 2-((4-Fluorobenzyl)amino)ethanol is characterized by the presence of a fluorobenzyl group. The fluorine atom is known to influence the electronic properties of the benzyl group, which can impact the reactivity and interaction of the molecule with biological targets . The aminoethanol part of the molecule provides a site for further functionalization or interaction with biological molecules.

Chemical Reactions Analysis

The chemical reactivity of 2-((4-Fluorobenzyl)amino)ethanol is influenced by the presence of the fluorine atom. Fluorine can increase the electrophilicity of adjacent carbon atoms, making the molecule more reactive towards nucleophiles. Additionally, the amino group can participate in the formation of bonds with other molecules, which is a key aspect of its potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((4-Fluorobenzyl)amino)ethanol, such as solubility, melting point, and stability, are important for its handling and application in various processes. The presence of the fluorine atom can affect these properties, making the compound more lipophilic and potentially altering its pharmacokinetic profile . The stability of the compound under different conditions is also crucial for its storage and use in further chemical reactions or as a pharmaceutical agent.

Scientific Research Applications

“2-((4-Fluorobenzyl)amino)ethanol” is a chemical compound with the CAS Number: 22116-33-2 . It has a molecular weight of 169.2 and its linear formula is C9 H12 F N O . This compound is typically used as an organic synthesis intermediate and pharmaceutical intermediate , mainly in laboratory research and development processes and chemical production processes .

  • Preparation of (Fluorobenzyl)aminomethylmorpholine Salt

    • Summary : This compound is used in the preparation of (Fluorobenzyl)aminomethylmorpholine salt .
    • Outcomes : The outcome of this process is the production of (Fluorobenzyl)aminomethylmorpholine salt .
  • Preparation of Mosapride Citrate

    • Summary : This compound is also used in the preparation of mosapride citrate , a gastroprokinetic agent that acts as a selective 5HT4 agonist.
    • Outcomes : The outcome of this process is the production of mosapride citrate , which is used to treat certain types of gastric disorders.

Safety And Hazards

There is limited information available on the specific safety and hazards associated with 2-((4-Fluorobenzyl)amino)ethanol .

properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPMOQQKUYWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394301
Record name 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorobenzyl)amino)ethanol

CAS RN

22116-33-2
Record name 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Morie, S Kato, H Harada, N Yoshida… - Chemical and …, 1994 - jstage.jst.go.jp
In our previous papers,"*'we reported the synthesis of racemic 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluoro-benzyl)-2-morpholinyl] methyl] benzamide [mosapride,(+)-1] citrate (AS-4370), …
Number of citations: 35 www.jstage.jst.go.jp
YR Kumar, JM Babu, MSP Sarma, B Seshidhar… - … of Pharmaceutical and …, 2003 - Elsevier
In the impurity profile of mosapride a polar impurity (0.1%) was detected in HPLC with respect to mosapride. Based on the mass spectral data obtained by LC–MS/MS analysis this …
Number of citations: 18 www.sciencedirect.com
森江俊哉, 賀登志朗, 原田博史, 吉田直之… - Chemical and …, 1994 - jlc.jst.go.jp
The enantiomers, (S)-(-)-1 and (R)-(+)-1, of (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (mosapride) [(±)-1], a new and selective …
Number of citations: 3 jlc.jst.go.jp
S Kato, I Fujiwara, N Yoshida - Medicinal research reviews, 1999 - Wiley Online Library
To obtain gastroprokinetic agents with more potent and selective activity than metoclopramide and cisapride, a series of N‐(4‐benzyl‐2‐morpholinylmethyl)benzamides were designed …
Number of citations: 31 onlinelibrary.wiley.com
S Kato, Y Hirokawa - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
The deuterium labeled form of mosapride citrate, a potential gastroprokinetic agent, was prepared via reduction of ethyl 4‐(4‐fluorobenzyl)‐2‐morpholinecarboxylate (4) with lithium …

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